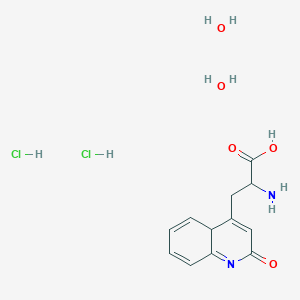
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate is a chemical compound with the molecular formula C12H15ClN2O4 and a molecular weight of 286.71 g/mol . This compound is known for its unique structure, which includes a quinoline ring fused with a propanoic acid moiety, and is often used in various scientific research applications.
准备方法
The synthesis of 4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate quinoline derivative and propanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.
Purification: The product is purified through crystallization or other purification techniques to obtain the dihydrochloride, dihydrate form.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
化学反应分析
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate involves its interaction with specific molecular targets and pathways . The compound’s quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
4-Quinolinepropanoic acid, alpha-amino-1,2-dihydro-2-oxo-, dihydrochloride, dihydrate can be compared with other similar compounds, such as :
2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid: This compound has a similar structure but differs in its specific functional groups and properties.
Nicotinamide Impurity 186: Another related compound with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C12H18Cl2N2O5 |
|---|---|
分子量 |
341.18 g/mol |
IUPAC 名称 |
2-amino-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C12H12N2O3.2ClH.2H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;;;/h1-4,6,8-9H,5,13H2,(H,16,17);2*1H;2*1H2 |
InChI 键 |
LLMOVQPTSFBGDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=NC(=O)C=C2CC(C(=O)O)N)C=C1.O.O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)
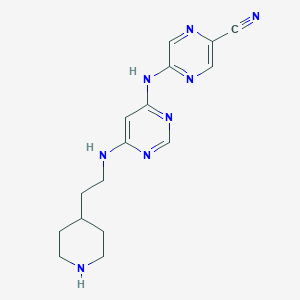
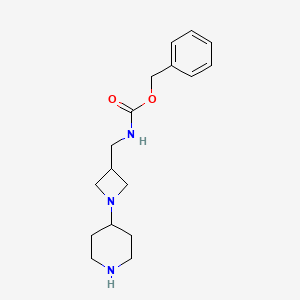
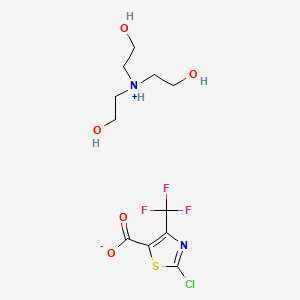
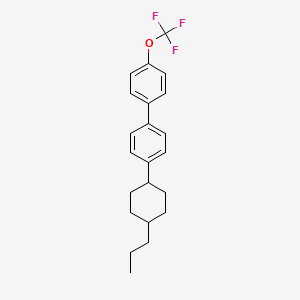
![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)

![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
